molecular formula C11H9BrN2S B2518671 (4-Bromonaphthalen-1-yl)thiourea CAS No. 104094-28-2

(4-Bromonaphthalen-1-yl)thiourea

Cat. No. B2518671
CAS RN: 104094-28-2
M. Wt: 281.17
InChI Key: YXOBIEFZRNONDM-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)thiourea is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its unique properties that make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Bromonaphthalen-1-yl)thiourea is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on (4-Bromonaphthalen-1-yl)thiourea. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and materials science. Another area of interest is the development of new anti-cancer therapies based on the mechanism of action of this compound. Additionally, there is potential for the use of this compound as a sensor for detecting heavy metals in water, which may have applications in environmental science.

Synthesis Methods

There are various methods for synthesizing (4-Bromonaphthalen-1-yl)thiourea, but the most commonly used method involves the reaction of 4-bromo-1-naphthol with thiourea. The reaction is carried out in the presence of a catalyst, usually sulfuric acid, and the resulting product is purified through recrystallization.

Scientific Research Applications

(4-Bromonaphthalen-1-yl)thiourea has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has been shown to exhibit anti-tumor properties and has been studied as a potential treatment for cancer. In materials science, this compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metals in water.

properties

IUPAC Name

(4-bromonaphthalen-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-9-5-6-10(14-11(13)15)8-4-2-1-3-7(8)9/h1-6H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOBIEFZRNONDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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